Unveiling the Chemical Architecture of Crocin-5: A Technical Guide
Unveiling the Chemical Architecture of Crocin-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Crocin-5, a monoglucosyl ester of crocetin (B7823005). The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.
Chemical Identity and Structure
Crocin-5, more systematically known as crocetin mono-β-D-glucosyl ester or beta-D-glucosyl crocetin, is a water-soluble carotenoid found in the stigmas and leaves of Crocus sativus L. (saffron). Unlike the more abundant diglycosyl crocins (e.g., α-crocin), Crocin-5 possesses a single glucose moiety attached to one of the carboxyl groups of the crocetin backbone.
Recent research has successfully isolated and characterized a crocetin mono-β-D-glucosyl ester with the molecular formula C₂₆H₃₄O₉ and a molecular weight of 490.5 g/mol .[1][2] This structure has been elucidated through extensive spectroscopic analysis.[1][2]
Table 1: Physicochemical Properties of Crocetin mono-β-D-glucosyl ester
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₄O₉ | [1][2] |
| Molecular Weight | 490.5 g/mol | [1][2] |
| IUPAC Name | (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethyl-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoate | [3] |
| Appearance | Yellowish-red amorphous powder | [1] |
It is important to note that public databases may contain conflicting information regarding the molecular formula of "Crocin 5". The data presented here is based on recent, detailed structural elucidation studies.
Spectroscopic Data for Structural Elucidation
The chemical structure of crocetin mono-β-D-glucosyl ester has been confirmed through various spectroscopic techniques. The key data are summarized below.
Table 2: Spectroscopic Data of Crocetin mono-β-D-glucosyl ester
| Spectroscopic Technique | Key Findings | Reference |
| UV-Visible Spectroscopy | λmax at 442 nm in methanol, characteristic of the crocetin chromophore. | [1] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr, cm⁻¹) | 3442 (O-H stretching), 2925 (C-H stretching), 1715 (C=O stretching of ester), 1618 (C=C stretching), 1075 (C-O stretching of glycosidic bond). | [1] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CD₃OD, δ ppm) | Signals corresponding to the crocetin polyene chain protons (6.2-7.3 ppm), methyl protons (1.9-2.0 ppm), and the glucose moiety protons (3.2-5.4 ppm). | [1] |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, CD₃OD, δ ppm) | Resonances for the crocetin backbone carbons (125-145 ppm for sp² carbons, 168 ppm for carboxyl carbons) and the glucose unit carbons (62-104 ppm). | [1] |
| Mass Spectrometry (ESI-MS) | m/z 491.2 [M+H]⁺, confirming the molecular weight of 490.5. | [1] |
Experimental Protocols
Isolation and Purification of Crocetin mono-β-D-glucosyl ester
The following protocol outlines a method for the isolation and purification of crocetin mono-β-D-glucosyl ester from Crocus sativus leaves, based on the work by Mir et al. (2020).[1]
Experimental Workflow for Isolation and Purification
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Extraction: Dried and powdered leaves of Crocus sativus are subjected to Soxhlet extraction using petroleum ether.
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Filtration and Concentration: The extract is filtered and concentrated under reduced pressure using a rotary evaporator.
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Column Chromatography: The concentrated extract is subjected to silica gel column chromatography. The column is eluted with a solvent system of toluene:acetone:water:acetic acid (16:2:2:2 v/v/v/v).
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Fraction Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Purification: Fractions containing the target compound are combined and further purified using preparative TLC with the same solvent system.
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Final Product: The purified compound is scraped from the TLC plate, eluted with a suitable solvent, and dried to yield crocetin mono-β-D-glucosyl ester.
Structural Characterization
The purified compound is subjected to a battery of spectroscopic analyses as detailed in Table 2 to confirm its structure and purity.
Biological Activity and Signaling Pathways
Crocetin and its glycosidic derivatives, including Crocin-5, have demonstrated a range of biological activities, with significant interest in their anticancer properties.[1][4][5]
Anticancer Activity
Crocetin mono-β-D-glucosyl ester has been shown to exhibit significant antiproliferative effects against human breast cancer cell lines (MCF-7) in a dose-dependent manner, with an IC₅₀ value of 628.36 µg/ml.[1]
Table 3: Cytotoxicity of Crocetin mono-β-D-glucosyl ester against MCF-7 Cells
| Concentration (µg/ml) | % Cytotoxicity | Reference |
| 31.25 | 18.5 ± 0.8 | [1] |
| 62.5 | 25.4 ± 1.1 | [1] |
| 125 | 36.2 ± 1.3 | [1] |
| 250 | 48.9 ± 1.5 | [1] |
| 500 | 55.7 ± 1.7 | [1] |
| 1000 | 61.57 ± 1.9 | [1] |
Proposed Signaling Pathway in Breast Cancer
In silico studies suggest that the anticancer activity of crocetin mono-β-D-glucosyl ester may be mediated through the inhibition of key proteins involved in breast cancer progression, namely estrogen receptor alpha (ERα) and histone deacetylase 2 (HDAC2).[1]
Proposed Signaling Pathway of Crocetin mono-β-D-glucosyl ester in Breast Cancer
References
- 1. Isolation, purification and characterization of naturally derived Crocetin beta-d-glucosyl ester from Crocus sativus L. against breast cancer and its binding chemistry with ER-alpha/HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beta-D-glucosyl crocetin(1-) | C26H33O9- | CID 25245276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crocetin: an agent derived from saffron for prevention and therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
